

crenolanib clinical trials status acute myeloid leukemia

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Compound Focus: Crenolanib

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Crenolanib Profile and Clinical Status

The table below summarizes the core characteristics and latest development status of **crenolanib** in AML.

Feature	Summary
Drug Class	Potent, selective type I pan-FLT3 tyrosine kinase inhibitor (TKI) [1] [2].
Key Mechanism	Targets active conformation of FLT3 kinase; active against both FLT3-ITD and FLT3-TKD mutations (including D835) [1] [2].
Proposed Use Case	Candidate for newly diagnosed AML with FLT3-TKD mutations and for relapsed/refractory patients with TKD mutations acquired from other FLT3 inhibitors [1] [2].
Latest Status (as of 2025)	Investigational / Not FDA-approved. New Drug Application (NDA) previously rejected by the FDA [3]. Clinical trials are ongoing, including a comparison with midostaurin in newly diagnosed FLT3-mutated AML (NCT03258931) [4].

Key Resistance Mechanisms and Experimental Insights

Unlike other FLT3 inhibitors, resistance to **crenolanib** is not primarily driven by new secondary mutations in the *FLT3* gene itself. A 2019 study in *Nature Communications* revealed that resistance arises through a wider variety of genetic and epigenetic pathways [1] [2].

The diagram below summarizes the diverse resistance mechanisms to **crenolanib** identified in AML patient samples.

Detailed Experimental Methodology for Resistance Profiling

The key findings on resistance mechanisms were established through the following experimental workflow [1] [2]:

- **Patient Sample Collection:** Paired bone marrow and/or peripheral blood samples were collected from relapsed/refractory FLT3-mutated AML patients enrolled in **crenolanib** phase II clinical trials. Samples were taken **before crenolanib treatment** initiation and **after at least 28 days of treatment** upon observed disease progression or relapse.
- **Genomic Sequencing:**
 - **Whole Exome Sequencing (WES):** Performed on 18 matched pre- and post-**crenolanib** sample pairs to conduct an unbiased survey of mutations across the entire exome.
 - **Targeted Deep Sequencing:** A complementary, high-coverage targeted sequencing approach was used on a larger cohort (including 6 additional FLT3-ITD patients) to validate findings and track variant allele frequencies (VAFs) with high sensitivity.
- **Data Analysis:**
 - **Variant Calling:** Somatic mutations were identified by comparing sequence data from tumor samples with matched normal tissue.
 - **Clonal Evolution Analysis:** Changes in the genetic landscape were tracked by comparing the VAF of each mutation before and after **crenolanib** treatment. Expanding subclones were interpreted as potential drivers of resistance.
- **Functional Validation:**
 - **Ba/F3 Cell Transformation Assay:** Suspected resistance-conferring *FLT3* mutations (e.g., K429E) were introduced into Ba/F3 cells via mutagenesis. The cells were then cultured in the absence of Interleukin-3 (IL-3); survival and proliferation without this growth factor indicated successful oncogenic transformation.
 - **Drug Sensitivity Profiling:** The half-maximal inhibitory concentration (IC50) of **crenolanib** was determined and compared between Ba/F3 cells expressing mutant FLT3 (e.g., K429E/D835Y) and those expressing control mutations (e.g., D835Y). A higher IC50 indicated reduced drug sensitivity and confirmed a resistant phenotype.

Future Development and Competitive Landscape

Research continues to explore **crenolanib**'s potential. A significant focus is on **combination therapies** to overcome or prevent resistance, with experimental models showing that drug combinations can restore **crenolanib** sensitivity [1] [2].

The field of FLT3 inhibition is also advancing with **next-generation inhibitors** in development. Companies like CCM Biosciences are developing candidates (CCM-405, CCM-445) designed to be effective against a broader range of resistance mutations, including FLT3-ITD-F691L, which also confers resistance to gilteritinib and quizartinib [3].

Summary

Crenolanib is a distinct type I FLT3 inhibitor with a promising mechanism against TKD mutations. Its clinical application is currently limited by the development of complex, diverse resistance mechanisms, primarily through alternative signaling pathways and clonal evolution rather than FLT3 secondary mutations.

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